Oxidanium;gold;triphenylphosphane;tetrafluoroborate

Description

Properties

IUPAC Name |

oxidanium;gold;triphenylphosphane;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.3Au.BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2-1(3,4)5;/h3*1-15H;;;;;1H2/q;;;;;;-1;/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHIOLOUADRRZ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au].[Au].[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48Au3BF4OP3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455639 | |

| Record name | Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1483.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53317-87-6 | |

| Record name | Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tris(triphenylphosphinegold)oxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Tris(triphenylphosphinegold)oxonium tetrafluoroborate, [Au(PPh₃)₃O]BF₄, is a pivotal polynuclear gold(I) complex that serves as a highly effective and versatile catalyst in a multitude of organic transformations. Its unique structure, featuring a central oxygen atom bridging three phosphinegold units, imparts significant catalytic activity, particularly in reactions involving alkynes, allenes, and enynes. This guide provides a comprehensive overview of its synthesis, detailing the underlying chemical principles, a validated experimental protocol, characterization methods, and essential safety considerations. The objective is to equip researchers with the requisite knowledge for the reliable preparation and application of this important catalytic species.

Introduction: The Significance of Polynuclear Gold(I) Catalysts

For many years, gold was considered catalytically inert. However, the last few decades have witnessed a dramatic shift, with gold catalysis emerging as a powerful tool in organic synthesis.[1] Gold(I) complexes, in particular, exhibit a strong affinity for carbon-carbon multiple bonds, acting as potent π-acids to facilitate a wide range of transformations that were previously challenging.[2][3][4]

Tris(triphenylphosphinegold)oxonium tetrafluoroborate, often abbreviated as [(Ph₃PAu)₃O]BF₄, stands out within the arsenal of gold catalysts. It is a stable, crystalline solid that serves as an excellent precursor for generating highly reactive cationic gold species in solution.[5] Its applications are extensive, including propargyl Claisen rearrangements, oxidative cleavage of C-C triple bonds, and various cyclization reactions.[6][7] Understanding its synthesis is therefore a critical first step for laboratories aiming to leverage the unique reactivity of gold in their synthetic programs.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of tris(triphenylphosphinegold)oxonium tetrafluoroborate is a well-established procedure that proceeds from the readily available precursor, (triphenylphosphine)gold(I) chloride (Ph₃PAuCl). The overall transformation involves the abstraction of the chloride ligand and the carefully controlled hydrolysis to form the central oxonium core.

Rationale for Reagent Selection

-

(Triphenylphosphine)gold(I) Chloride (Ph₃PAuCl): This is the stable, commercially available starting material. The triphenylphosphine ligand provides steric bulk and electronic properties that stabilize the gold(I) center.

-

Silver(I) Oxide (Ag₂O): Silver salts are commonly used in gold catalysis to abstract halide ligands, generating a more reactive cationic gold species.[2][8] In this synthesis, Ag₂O serves a dual purpose. It acts as a chloride scavenger, precipitating silver chloride (AgCl), and as a source of oxide (O²⁻) to form the central core of the oxonium ion. The use of Ag₂O is crucial for driving the reaction forward by removing the chloride from the coordination sphere of the gold.

-

Sodium Tetrafluoroborate (NaBF₄): This salt provides the non-coordinating tetrafluoroborate anion (BF₄⁻). The role of the BF₄⁻ anion is to stabilize the resulting cationic tris(triphenylphosphinegold)oxonium complex, [(Ph₃PAu)₃O]⁺, allowing for its isolation as a stable salt. The weakly coordinating nature of BF₄⁻ is essential to prevent it from binding strongly to the gold centers, which would inhibit their catalytic activity.

-

Acetone: This solvent is chosen for its ability to dissolve the reactants while being relatively non-coordinating, allowing the primary reaction pathway to dominate.

Mechanistic Steps

The reaction proceeds through a series of well-defined steps, which can be visualized as follows:

-

Chloride Abstraction and Oxide Formation: Three equivalents of Ph₃PAuCl react with silver oxide. The silver ions abstract the chloride ligands to form insoluble AgCl, while the oxide ion coordinates to the resulting cationic gold fragments.

-

Formation of the Oxonium Cation: The gold-phosphine fragments cluster around the central oxygen atom, forming the pyramidal [(Ph₃PAu)₃O]⁺ cation.[5]

-

Anion Exchange/Precipitation: The introduction of sodium tetrafluoroborate leads to the precipitation of the desired product, [(Ph₃PAu)₃O]BF₄, which is sparingly soluble in the reaction medium.

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of the title compound.[5]

Reagents and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | CAS No. | Notes |

| (Triphenylphosphine)gold(I) chloride | Ph₃PAuCl | 494.79 | 1.00 g (2.02 mmol) | 14243-64-2 | Starting material. |

| Silver(I) Oxide | Ag₂O | 231.74 | 0.24 g (1.03 mmol) | 20667-12-3 | Use high purity grade. |

| Sodium Tetrafluoroborate | NaBF₄ | 109.79 | 0.23 g (2.10 mmol) | 13755-29-8 | Ensure it is dry. |

| Acetone | C₃H₆O | 58.08 | ~50 mL | 67-64-1 | Anhydrous grade recommended. |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~20 mL | 75-09-2 | For purification. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | 60-29-7 | For precipitation. |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, filtration apparatus (Büchner funnel), standard laboratory glassware.

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (1.00 g, 2.02 mmol) and acetone (30 mL). Stir the suspension until the solid is well dispersed.

-

Addition of Silver Oxide: Add silver(I) oxide (0.24 g, 1.03 mmol) to the suspension. Protect the flask from light by wrapping it in aluminum foil, as silver salts can be light-sensitive.

-

Reaction: Stir the mixture vigorously at room temperature for 4 hours. The formation of silver chloride will be evident as a fine, white precipitate.

-

Addition of NaBF₄: In a separate beaker, dissolve sodium tetrafluoroborate (0.23 g, 2.10 mmol) in acetone (20 mL). Add this solution to the reaction mixture.

-

Precipitation: Continue stirring for an additional 30 minutes. A voluminous, off-white precipitate of the product will form.

-

Isolation: Filter the solid mixture through a Büchner funnel. The filtrate will contain the crude product along with silver chloride and any unreacted starting materials.

-

Purification: Transfer the collected solid to a beaker and add dichloromethane (~20 mL). The desired product, tris(triphenylphosphinegold)oxonium tetrafluoroborate, is soluble in dichloromethane, while silver chloride is not. Stir for 15 minutes.

-

Final Filtration: Filter the dichloromethane solution to remove the insoluble silver chloride.

-

Crystallization: Transfer the clear filtrate to a clean flask. Slowly add diethyl ether (~50 mL) with stirring until the solution becomes turbid. Allow the flask to stand, facilitating the crystallization of the pure product.

-

Drying: Collect the resulting white, crystalline solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Characterization and Quality Control

Verification of the final product's identity and purity is essential. The following techniques are standard for characterizing [(Ph₃PAu)₃O]BF₄.

-

³¹P NMR (Proton-decoupled, in CDCl₃): This is the most diagnostic technique. The three equivalent phosphorus atoms in the cation should give rise to a single, sharp resonance.

-

Expected Chemical Shift (δ): Approximately 22.0 ppm.

-

-

¹H NMR (in CDCl₃): The spectrum will be dominated by the multiplets corresponding to the protons of the phenyl groups on the triphenylphosphine ligands.

-

Expected Chemical Shift (δ): Approximately 7.2-7.6 ppm.

-

-

FTIR (KBr Pellet): The spectrum will show characteristic bands for the P-Ph bonds and a strong, broad absorption characteristic of the BF₄⁻ anion.

-

Key Absorptions (cm⁻¹): ~1435 (P-Ph), ~1050 (strong, broad, B-F stretch).

-

-

Melting Point: The compound has a distinct decomposition temperature.

Safety and Handling

Proper safety precautions are mandatory when handling the reagents and the final product.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and chemical-resistant gloves.

-

Reagent Hazards:

-

Sodium Tetrafluoroborate (NaBF₄): Causes severe skin burns and eye damage.[10][11][12] It is corrosive and should be handled with extreme care in a well-ventilated area or chemical fume hood.[10] Avoid inhaling the dust.[11]

-

Silver(I) Oxide (Ag₂O): Can cause skin and eye irritation. It is a strong oxidizing agent.

-

(Triphenylphosphine)gold(I) Chloride: While not as acutely toxic as other reagents, it should be handled with care.

-

-

Product Hazards: The final product, tris(triphenylphosphinegold)oxonium tetrafluoroborate, is classified as an irritant, causing skin, eye, and respiratory irritation.[9][13]

-

Waste Disposal: Dispose of all chemical waste, including solvents and solid byproducts, in accordance with institutional and local regulations. Gold-containing waste should be collected separately for potential recovery.

Conclusion

The synthesis of tris(triphenylphosphinegold)oxonium tetrafluoroborate is a straightforward and reproducible procedure that provides access to a powerful and versatile gold(I) catalyst. By understanding the mechanistic rationale behind the choice of reagents and reaction conditions, researchers can reliably prepare this compound with high purity. Adherence to the detailed experimental protocol and safety guidelines outlined in this guide will ensure a successful and safe synthesis, enabling further exploration of its broad utility in modern organic chemistry and drug development.

References

- Nesmeyanov, A. N., Perevalova, E. G., Baukova, T. V., & Grandberg, K. I. (1980). Tris(triphenylphosphinegold)oxonium salts. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 11, 2641-2642.

-

Homs, A., & Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(24), 6553-6573. [Link]

-

Zhang, L. (2015). Ligand design in gold catalysis and chemistry of gold–oxonium intermediates. Topics in Current Chemistry, 357, 1-23. [Link]

-

Zhang, L. (2015). Ligand Design in Gold Catalysis and Chemistry of Gold–Oxonium Intermediates. ResearchGate. [Link]

-

Usón, R., Laguna, A., & Vicente, J. (1976). Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes. Journal of Organometallic Chemistry, 112(2), 265-273. [Link]

-

University of Manchester. (2018). Gold, as a Catalyst?!. YouTube. [Link]

-

AZoM. (2009). The Applications of Gold in Catalysis. AZoM.com. [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: Sodium tetrafluoroborate. Fisher Scientific. [Link]

-

Fensterbank, L., Malacria, M., & Mainetti, E. (2014). Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis. European Journal of Organic Chemistry, 2014(18), 3745-3751. [Link]

-

Clent Chemical. (n.d.). TRIS(TRIPHENYLPHOSPHINEGOLD)OXONIUM TETRAFLUOROBORATE. Clent Chemical. [Link]

-

Chemdad. (n.d.). TRIS(TRIPHENYLPHOSPHINEGOLD)OXONIUM TETRAFLUOROBORATE. Chongqing Chemdad Co., Ltd. [Link]

-

Kilian, P., Slawin, A. M. Z., & Woollins, J. D. (2007). The mechanism of formation of cyclic triphosphenium ions; detection of transient intermediates in solution. Dalton Transactions, (14), 1420-1424. [Link]

-

Gabbaï, F. P., et al. (2020). Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex stabilized by anion-π+ interactions. Chemical Science, 11(3), 772-777. [Link]

-

Baulin, D. N., et al. (2019). Silver(I) and gold(I) complexes with tris[2-(2-pyridyl)ethyl]phosphine. Inorganica Chimica Acta, 495, 118967. [Link]

-

National Center for Biotechnology Information. (n.d.). Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate. PubChem Compound Database. [Link]

-

LookChem. (n.d.). TRIS(TRIPHENYLPHOSPHINEGOLD)OXONIUM TETRAFLUOROBORATE. LookChem. [Link]

-

Al-Shakban, M., et al. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances. [Link]

-

Zhang, J., & Lee, D. (2014). Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst. Organic Letters, 16(13), 3492-3495. [Link]

-

Monnier, C., et al. (2013). Synthesis of Silver Nanoparticles Using Different Silver Phosphine Precursors: Formation Mechanism and Size Control. The Journal of Physical Chemistry C, 117(28), 14850-14857. [Link]

-

MySkinRecipes. (n.d.). Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate. MySkinRecipes. [Link]

-

Williams, P. E., et al. (2017). Structure of Gold–Silver Nanoparticles. The Journal of Physical Chemistry C, 121(3), 1809-1817. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]

- 3. Ligand design in gold catalysis and chemistry of gold-oxonium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TRIS(TRIPHENYLPHOSPHINEGOLD)OXONIUM TETRAFLUOROBORATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. TRIS(TRIPHENYLPHOSPHINEGOLD)OXONIUM TETRAFLUOROBORATE | 53317-87-6 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.ca [fishersci.ca]

- 13. solid | Sigma-Aldrich [sigmaaldrich.com]

Characterization of [Au(PPh3)]+ BF4- complexes

An In-Depth Technical Guide to the Characterization of [Au(PPh₃)]⁺BF₄⁻ Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(I)-phosphine complexes represent a cornerstone of modern inorganic and medicinal chemistry, with the triphenylphosphinegold(I) cation, [Au(PPh₃)]⁺, serving as a pivotal building block. This guide provides a comprehensive technical overview of the essential techniques for the synthesis and characterization of its tetrafluoroborate salt, [Au(PPh₃)]⁺BF₄⁻, and related species. We delve into the causality behind experimental choices, offering field-proven insights for robust and reliable characterization. The methodologies covered include definitive structural elucidation by X-ray crystallography and a suite of spectroscopic techniques—multinuclear NMR, mass spectrometry, and vibrational spectroscopy—each providing a unique and complementary piece of the structural puzzle. This document is designed to be a practical resource for scientists engaged in the synthesis, analysis, and application of gold(I) complexes.

Introduction: The Significance of the [Au(PPh₃)]⁺ Synthon

The [Au(PPh₃)]⁺ cation is a versatile and widely used synthon in coordination chemistry, catalysis, and the development of metallodrugs. Gold(I) complexes, in general, have garnered significant attention for their potential as anticancer agents, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[1][2] Many of these complexes target thiol-containing proteins and enzymes, such as thioredoxin reductase (TrxR), disrupting cellular redox balance and inducing apoptosis in cancer cells.[3][4] The triphenylphosphine (PPh₃) ligand imparts stability and favorable lipophilicity to the gold(I) center, while the weakly coordinating tetrafluoroborate (BF₄⁻) anion allows for facile reaction chemistry at the metal center.

A thorough and unequivocal characterization of these complexes is paramount to understanding their structure-activity relationships, ensuring purity, and predicting their behavior in complex biological or catalytic systems. This guide outlines a systematic and self-validating approach to achieve this goal.

Synthesis: Accessing the Cationic Gold(I) Precursor

The reliable synthesis of the starting material is the foundation of any subsequent study. The [Au(PPh₃)]⁺ cation is typically generated from its stable chloride precursor, (PPh₃)AuCl. The introduction of the non-coordinating BF₄⁻ anion is achieved via halide abstraction using a silver salt. Another powerful reagent for introducing the [Au(PPh₃)]⁺ fragment is the tris(triphenylphosphinegold)oxonium tetrafluoroborate salt, [O(AuPPh₃)₃]BF₄.[5]

Experimental Protocol: Synthesis via Halide Abstraction

This protocol describes a common laboratory-scale synthesis of a related cationic species, which is directly applicable for generating [Au(PPh₃)]⁺BF₄⁻ by reacting (PPh₃)AuCl with AgBF₄.

-

Reagent Preparation: Dissolve (triphenylphosphine)gold(I) chloride, (PPh₃)AuCl, in a suitable dry solvent such as dichloromethane (CH₂Cl₂) or acetone under an inert atmosphere (e.g., nitrogen or argon).

-

Halide Abstraction: Add a stoichiometric equivalent (1.0 eq) of silver tetrafluoroborate (AgBF₄) to the solution. The AgBF₄ can be added as a solid or as a solution in a compatible solvent.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, driven by the precipitation of insoluble silver chloride (AgCl). Progress can be monitored by the formation of the white AgCl precipitate.

-

Isolation: After completion (e.g., 1-2 hours), filter the reaction mixture through a pad of Celite® to remove the AgCl precipitate.

-

Product Crystallization: The filtrate contains the desired [Au(PPh₃)]⁺BF₄⁻ complex. The product can be isolated by removing the solvent under reduced pressure or by precipitating it with a non-polar solvent like diethyl ether or pentane.

Causality: The choice of AgBF₄ is strategic. Silver has a high affinity for chloride, leading to the formation of the thermodynamically stable and insoluble AgCl, which drives the reaction to completion. Dichloromethane is a common solvent as it effectively dissolves the gold precursor while being relatively non-coordinating.

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides unambiguous proof of structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. For gold(I)-phosphine complexes, XRD confirms the expected coordination geometry and can reveal subtle but important phenomena like aurophilic interactions (Au···Au contacts).

Expertise & Insights: The [Au(PPh₃)]⁺ cation, when coordinated to another ligand, typically adopts a linear geometry around the gold(I) center, a consequence of the d¹⁰ electronic configuration of Au(I). The P-Au-L bond angle is expected to be close to 180°. The BF₄⁻ anion is a non-interacting counterion, and its position in the crystal lattice is determined by packing forces and electrostatic interactions. The structure of [Au(PPh₃)₂]⁺[BF₄]⁻, for instance, has been determined, showing a nearly linear P-Au-P arrangement.[6]

Experimental Workflow: From Crystal to Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Key Structural Parameters

The following table summarizes typical structural parameters for triphenylphosphine gold(I) complexes.

| Parameter | Typical Value | Significance |

| Au-P Bond Length | 2.25 - 2.30 Å | Indicates a strong covalent bond between gold and phosphorus. |

| P-Au-L Bond Angle | 175 - 180° | Confirms the characteristic linear geometry of two-coordinate Au(I). |

| Au···Au Distance | > 3.5 Å | Distances < ~3.5 Å may indicate the presence of aurophilic interactions. |

Trustworthiness: A crystallographic structure is considered reliable when the refinement model yields low crystallographic residuals (e.g., R1 < 5%) and a goodness-of-fit (GooF) value close to 1.0. These parameters validate that the solved structure is a good fit for the experimental diffraction data.

Spectroscopic Characterization in Solution

While XRD provides a static picture in the solid state, spectroscopic methods are essential for confirming the structure, purity, and dynamic behavior of the complex in solution, the medium in which most reactions and biological assays occur.

Caption: Relationship between spectroscopic techniques and structural information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for routine characterization of these complexes in solution.

³¹P{¹H} NMR Spectroscopy: This is the most diagnostic NMR experiment. The phosphorus-31 nucleus is highly sensitive to its chemical environment.

-

Expertise & Insights: Free triphenylphosphine exhibits a ³¹P NMR signal at approximately -5 ppm. Upon coordination to the electrophilic gold(I) center, a significant deshielding effect occurs, shifting the resonance downfield to a region typically between +20 and +45 ppm.[7][8] This large coordination shift (Δδ) is direct evidence of P-Au bond formation. The sharpness of the singlet peak is an excellent indicator of the purity and solution stability of the complex.

-

Protocol:

-

Prepare a ~5-10 mg/mL solution of the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆).

-

Acquire a proton-decoupled ³¹P spectrum. Use 85% H₃PO₄ as an external reference (δ = 0 ppm).

-

Process the spectrum (Fourier transform, phase correction, baseline correction). The chemical shift of the singlet corresponding to the gold complex should be reported.

-

¹H and ¹³C NMR Spectroscopy: These spectra confirm the presence and integrity of the triphenylphosphine ligand.

-

Expertise & Insights: The ¹H NMR spectrum will show multiplets in the aromatic region (typically 7.2-7.8 ppm) corresponding to the ortho, meta, and para protons of the phenyl rings. In ¹³C NMR, the ipso-carbon (the carbon directly attached to phosphorus) shows a characteristic P-C coupling, appearing as a doublet. The chemical shifts of the phenyl carbons are subtly affected by coordination to gold.

-

Trustworthiness: Integration of the signals in the ¹H NMR spectrum should correspond to the number of protons in the structure. The absence of signals for free PPh₃ or other impurities confirms the sample's purity.

Data Presentation: Typical NMR Chemical Shifts

| Nucleus | Free PPh₃ (δ, ppm) | Coordinated PPh₃ (δ, ppm) | Key Information |

| ³¹P | ~ -5 | +20 to +45 | Confirms P-Au bond formation.[7][8] |

| ¹H | ~ 7.3-7.4 | ~ 7.4-7.8 | Integrity of phenyl groups. |

| ¹³C (ipso) | ~ 138 (d) | ~ 128-132 (d) | Confirms P-C bond integrity. |

B. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the mass-to-charge ratio (m/z) of the cationic portion of the complex.

-

Expertise & Insights: Electrospray Ionization (ESI) is the preferred method for ionic gold complexes as it is a soft ionization technique that can transfer the pre-existing cation from solution to the gas phase with minimal fragmentation.[9] For a complex like [Au(PPh₃)L]⁺, the mass spectrum will show a prominent peak corresponding to this cation. Gold is monoisotopic (¹⁹⁷Au), which simplifies the spectrum. The presence of the [Au(PPh₃)₂]⁺ ion at m/z 721 is also common, arising from ligand scrambling in solution or during the ionization process.[10]

-

Protocol:

-

Prepare a dilute solution (~10-50 µM) of the complex in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 200-1000).

-

Analyze the spectrum to identify the parent ion peak and compare its m/z value and isotopic pattern to the theoretical values.

-

Data Presentation: Expected ESI-MS Fragments

| Cationic Species | Formula | Calculated m/z |

| [Au(PPh₃)]⁺ | C₁₈H₁₅PAu | 459.05 |

| [Au(PPh₃)₂]⁺ | C₃₆H₃₀P₂Au | 721.12 |

C. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the complex, particularly the counter-ion.

-

Expertise & Insights: The most valuable piece of information from the IR spectrum is the confirmation of the BF₄⁻ anion. This ion has a very strong, characteristic asymmetric stretching vibration (ν₃) that appears as a broad, intense band around 1030-1060 cm⁻¹.[11] The vibrations associated with the PPh₃ ligand are also observable but are often complex. The direct Au-P stretching mode is found in the far-IR region (typically 420-540 cm⁻¹) and can be difficult to observe without specialized equipment.[3]

-

Protocol (FTIR):

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

-

Identify the characteristic band for the BF₄⁻ anion.

-

Conclusion

References

- BEARdocs. Synthesis, characterization, and anticancer evaluation of novel gold(I) phosphine thiolate complexes : solubility, cellular uptake, and cytotoxicity.

- MDPI. Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation.

- RSC Publishing. 31P n.m.r. study of tertiary phosphine complexes of gold(I).

- Inorganic Chemistry Frontiers (RSC Publishing). Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights.

- ACS Publications. Synthesis, Structural Characterization, and Luminescence Studies of Gold(I) and Gold(III) Complexes with a Triphosphine Ligand | Inorganic Chemistry.

- Bentham Science Publishers. Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action.

- RSC Publishing. Solid-state 31P NMR characterisation of phosphinine-stabilised gold nanoparticles and a phosphinine-gold complex.

- ResearchGate. Structure and Dynamic Behavior of Phosphine Gold(I)-Coordinated Enamines: Characterization of α-Metalated Iminium Ions.

- ResearchGate. Synthesis of complexes 12–17. (i) [O(AuPPh3)3]BF4; (ii) [Au(OTf)(PPh3)]....

- Functional utility of gold complexes with phosphorus donor ligands in biological systems.

- ResearchGate. Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands....

- MDPI. Protein Metalation by Medicinal Gold Compounds: Identification of the Main Features of the Metalation Process through ESI MS Experiments.

- Journal of the American Society for Mass Spectrometry. Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis.

- Ingenta Connect. Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action.

- Tertiary Phosphine Complexes of Gold(I) and GoId(III) with Imido Ligands: *H, 31P.

- NIH. New Gold(I) Complexes as Potential Precursors for Gas-Assisted Methods: Structure, Volatility, Thermal Stability, and Electron Sensitivity.

- ACS Publications. Tertiary phosphine complexes of gold(I) and gold(III) with imido ligands: 1H, 31P, and 15N NMR spectroscopy, antiinflammatory activity, and x-ray crystal structure of (phthalimido)(triethylphosphine)gold(I) | Inorganic Chemistry.

- MDPI. Anticancer Applications of Gold Complexes: Structure–Activity Review.

- ResearchGate. Representative positive mode electrospray mass spectra of gold cluster....

-

Inorganic Chemistry. Reactions of cationic gold clusters with Lewis bases. Preparation and x-ray structure investigation of 2.2CH2Cl2 and Au6(PPh3)4[Co(CO)4]2. Available from:

- ResearchGate. (PDF) Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis.

- The Royal Society of Chemistry. Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex stabilized by anion-π+ interactions.

- Sci-Hub. Direct Evidence of the Structure of the Elusive Tetrakis[phosphineaurio(I)]phosphonium(+) Cation.

- Scilit. [Au(PPh3)2]+[BF4]−.

- Synthesis and Study of Cationic, Two-Coordinate Triphenylphosphine- Gold-Complexes.

- Journal of the. Some attempts to prepare five-co-ordinated gold(III) complexes. Crystal and molecular structures of [Au(C6H4CH2NMe2-2)(phen)(PPh3)][BF4]2·CH2Cl2, [Au(C6H4CH2NMe2-2)(NC9H6O)]BF4, and [Au(C6H4CH2NMe2-2)(H2NC6H4S)]ClO4.

-

Semantic Scholar. CO Oxidation on Supported Nano-Au Catalysts Synthesized from a 2 Complex. Available from:

- ACS Publications. Biphenyl Au(III) Complexes with Phosphine Ancillary Ligands: Synthesis, Optical Properties, and Electroluminescence in Light-Emitting Electrochemical Cells | Inorganic Chemistry.

- ResearchGate. Reactivity of 1 and 3 with Au(PPh3)Cl..

- The Royal Society of Chemistry. Electronic Supplementary Information.

- ACS Publications. Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst | Organic Letters.

- PMC - NIH. The key role of Au-substrate interactions in catalytic gold subnanoclusters.

- ResearchGate. Top: synthesis of the gold complexes [3-AuCl]BF4 and [4-AuCl]BF4.

- The Royal Society of Chemistry. Synthesis and Solution Isomerization of Water-Soluble Au9 Nanoclusters Prepared by Nuclearity Conversion of [Au11(PPh3)8Cl2]Cl.

- An atomically precise Au10(DPPF)4PPh3 cluster catalyst for N-hydroformylation of amines.

- PMC - PubMed Central. Phosphine-Stabilized Hidden Ground States in Gold Clusters Investigated via a Aun(PH3)m Database.

-

PubMed. Synthesis, structure, and condensed-phase reactivity of (LPh = bis(diphenylphosphino)amine) with CS2. Available from:

- ChemRxiv. Phosphine-stabilized hidden ground states in gold clusters investigated via a Aun(PH3)m database.

- MDPI. Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis in the 4-Nitrophenol Reduction and Suzuki–Miyaura Reactions.

- RSC Publishing. Hydride- and Halide-Substituted Au9(PPh3)83+ Nanoclusters: Similar Absorption Spectra Disguise.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Phosphine-Gold(I) Compounds as Anticancer Agents: General Descrip...: Ingenta Connect [ingentaconnect.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Aspects of (Triphenylphosphine)gold(I) Tetrafluoroborate

Abstract

This technical guide provides a comprehensive overview of (triphenylphosphine)gold(I) tetrafluoroborate, a key cationic gold(I) complex utilized in catalysis and materials science. While a definitive single-crystal X-ray structure of this specific salt has not been extensively reported in publicly accessible databases, this document constructs a detailed profile based on the well-established chemistry of its precursor, chloro(triphenylphosphine)gold(I), and related gold(I) phosphine complexes. We will delve into the standard synthesis protocol, expected structural characteristics, and a full suite of analytical techniques for its characterization, including NMR and IR spectroscopy, mass spectrometry, and thermal analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this important reagent and its properties.

Introduction: The Significance of Cationic Gold(I) Phosphine Complexes

Gold(I) complexes, particularly those featuring phosphine ligands, have emerged as powerful and versatile catalysts in organic synthesis. The linear, two-coordinate nature of gold(I) centers imparts unique reactivity, primarily as soft π-acids for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The precursor, chloro(triphenylphosphine)gold(I), [(PPh₃)AuCl], is a stable, commercially available solid that serves as a gateway to a vast array of catalytically active species.[1][2]

The generation of a cationic gold(I) center, typically achieved by halide abstraction from a neutral precursor like (PPh₃)AuCl, significantly enhances its electrophilicity and, consequently, its catalytic activity. The choice of the counter-anion is crucial; weakly coordinating anions like tetrafluoroborate (BF₄⁻) are often employed to ensure the cationic gold complex remains highly reactive in solution. (Triphenylphosphine)gold(I) tetrafluoroborate, [(PPh₃)Au]BF₄, is therefore a pivotal species in homogeneous gold catalysis.

Synthesis of (Triphenylphosphine)gold(I) Tetrafluoroborate

The most common and efficient method for the preparation of (triphenylphosphine)gold(I) tetrafluoroborate involves the halide abstraction from its stable chloride precursor, chloro(triphenylphosphine)gold(I), using a silver salt with a non-coordinating anion. Silver tetrafluoroborate (AgBF₄) is the reagent of choice for this transformation.

The underlying principle of this synthesis is the precipitation of silver chloride (AgCl), which is highly insoluble in most organic solvents, thus driving the reaction to completion.

Experimental Protocol

Materials:

-

Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl] (CAS: 14243-64-2)[3][4]

-

Silver tetrafluoroborate (AgBF₄) (CAS: 14104-20-2)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethyl ether (anhydrous)

-

Celite®

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chloro(triphenylphosphine)gold(I) (1.0 eq) in anhydrous dichloromethane.

-

In a separate flask, dissolve silver tetrafluoroborate (1.0 eq) in a minimal amount of anhydrous dichloromethane. Caution: Silver salts are light-sensitive and should be handled accordingly.

-

Slowly add the silver tetrafluoroborate solution to the stirred solution of the gold complex at room temperature.

-

A white precipitate of silver chloride (AgCl) will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Filter the mixture through a pad of Celite® to remove the AgCl precipitate. Wash the pad with a small amount of anhydrous dichloromethane.

-

Collect the filtrate, which contains the desired (triphenylphosphine)gold(I) tetrafluoroborate.

-

The product can be isolated by removing the solvent under reduced pressure. For further purification, the product can be precipitated by the addition of anhydrous diethyl ether to the dichloromethane solution.

-

Dry the resulting white solid under vacuum.

Synthesis Workflow Diagram```dot

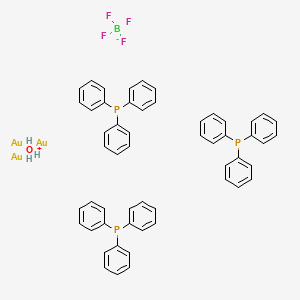

Caption: Predicted ionic components of (triphenylphosphine)gold(I) tetrafluoroborate.

Predicted Crystallographic Parameters

Based on the structure of chloro(triphenylphosphine)gold(I) and other linear gold(I) complexes, a hypothetical set of crystallographic parameters can be proposed. The actual crystal packing will be influenced by the shape and interactions of the tetrafluoroborate anion.

| Parameter | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁2₁2₁ or P2₁/c (common for similar complexes) |

| a (Å) | 12 - 14 |

| b (Å) | 13 - 15 |

| c (Å) | 10 - 12 |

| α, γ (°) | 90 |

| β (°) | 90 - 100 (for monoclinic) |

| Z | 4 |

| Key Bond Lengths (Å) | |

| Au-P | 2.22 - 2.25 |

| Key Bond Angles (°) | |

| P-Au-(interaction with anion) | ~180 |

Comprehensive Characterization

A thorough characterization of (triphenylphosphine)gold(I) tetrafluoroborate is essential to confirm its identity and purity. This involves a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is a highly diagnostic technique for phosphine-containing compounds. [5]The coordination of the triphenylphosphine ligand to the gold(I) center results in a downfield shift of the ³¹P signal compared to the free ligand. The expected chemical shift for [(PPh₃)Au]BF₄ would be in the range of δ 30-40 ppm (in CDCl₃).

-

¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons of the triphenylphosphine ligand.

-

¹⁹F NMR: The tetrafluoroborate anion will give rise to a characteristic signal in the ¹⁹F NMR spectrum. Due to coupling with the ¹¹B (spin I = 3/2) and ¹⁰B (spin I = 3) isotopes, the signal often appears as two sharp quartets.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational modes of the ligands and the counter-anion. [6][7]

| Functional Group/Bond | Expected Frequency (cm⁻¹) | Vibration Mode |

|---|---|---|

| P-Ph | 1435 - 1445 | P-C stretch |

| Au-P | 450 - 550 | Au-P stretch |

| BF₄⁻ | ~1050 (strong, broad) | B-F stretch |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for characterizing ionic gold complexes. [8][9]In the positive ion mode, the spectrum should show a prominent peak corresponding to the cationic fragment [(PPh₃)Au]⁺.

| Ion Fragment | Expected m/z |

| [(PPh₃)Au]⁺ | 459.07 |

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complex and to identify decomposition pathways.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting and decomposition points. The melting point of the related chloro(triphenylphosphine)gold(I) is around 242–243 °C. [2]

Applications in Research and Development

(Triphenylphosphine)gold(I) tetrafluoroborate, as a source of the highly electrophilic [(PPh₃)Au]⁺ cation, is a valuable catalyst in a variety of organic transformations. Its applications are particularly prominent in the field of homogeneous catalysis, where it is used to activate unsaturated carbon-carbon bonds.

Key Application Areas:

-

Cycloisomerization of Enynes: Catalyzes the intramolecular reaction between an alkene and an alkyne to form cyclic products.

-

Hydroamination and Hydroalkoxylation: Promotes the addition of amines and alcohols across alkynes and allenes.

-

Precursor for other Gold Catalysts: Serves as a starting material for the synthesis of more complex and specialized gold(I) catalysts.

Conclusion

(Triphenylphosphine)gold(I) tetrafluoroborate is a fundamental and highly reactive cationic gold(I) complex. While its definitive crystal structure remains to be widely reported, its synthesis and properties can be confidently understood through the well-established chemistry of its precursors and analogues. The detailed experimental and analytical framework provided in this guide serves as a valuable resource for researchers utilizing this important compound in catalysis, materials science, and drug development. A full structural elucidation by single-crystal X-ray diffraction would be a valuable contribution to the field.

References

-

Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]

-

Grokipedia. Chloro(triphenylphosphine)gold(I). [Link]

-

Journal of the American Society for Mass Spectrometry. Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis. [Link]

-

ACS Publications. Application of phosphorus-31 NMR chemical shift: gold affinity correlation to hemoglobin-gold binding and the first inter-protein gold transfer reaction. [Link]

-

ACS Nano. Phosphine-Stabilized Hidden Ground States in Gold Clusters Investigated via a Aun(PH3)m Database. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]

-

PubMed. Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis. [Link]

-

PubMed Central. Phosphine-Stabilized Hidden Ground States in Gold Clusters Investigated via a Aun(PH3)m Database. [Link]

-

RSC Publishing. Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]bis-[bromogold(I)] with some oxopurine derivatives. [Link]

Sources

- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]

- 4. (Triphenylphosphine)gold(I) Chloride | 14243-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of Cationic Gold(I)-Triphenylphosphine Complexes

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Deciphering "Oxidanium Gold Triphenylphosphane Tetrafluoroborate"

The query for "oxidanium gold triphenylphosphane tetrafluoroborate" suggests a chemical species combining a cationic gold-phosphine complex, a tetrafluoroborate anion, and an oxonium ion (H₃O⁺). While no compound with this precise nomenclature is formally documented, it strongly points towards a class of well-studied and highly significant compounds: cationic triphenylphosphinegold(I) complexes. The most prominent and relevant of these is tris(triphenylphosphinegold)oxonium tetrafluoroborate, [O(AuPPh₃)₃]⁺[BF₄]⁻ . This stable, white solid serves as a key precursor for generating the catalytically active "[Ph₃PAu]⁺" cation and is central to a vast range of chemical transformations.

This guide provides a comprehensive overview of the synthesis, stability, and reactivity of this important oxonium complex and related cationic gold(I) species. We will delve into the causality behind experimental choices, provide field-tested protocols, and explore their burgeoning role in medicinal chemistry, offering a robust resource for researchers in both academia and the pharmaceutical industry.

I. Synthesis and Characterization: Building the Gold Standard

The journey to cationic gold(I) phosphine complexes begins with the synthesis of a stable, neutral precursor: chloro(triphenylphosphine)gold(I), (Ph₃P)AuCl. This compound is the cornerstone for accessing a wide array of gold(I) reagents.

Key Precursor: Synthesis of Chloro(triphenylphosphine)gold(I)

(Ph₃P)AuCl is a colorless solid that is easily prepared and handled.[1] Its synthesis involves the reduction of gold(III) in chloroauric acid (HAuCl₄) by triphenylphosphine, which also serves as the stabilizing ligand.[2]

Experimental Protocol: Synthesis of (Ph₃P)AuCl

-

Dissolution: Dissolve chloroauric acid (HAuCl₄) in 95% ethanol.

-

Reduction & Ligation: In a separate flask, dissolve two equivalents of triphenylphosphine (PPh₃) in 95% ethanol. Slowly add the PPh₃ solution to the stirring HAuCl₄ solution.

-

Precipitation: The reduction of Au(III) to Au(I) and subsequent coordination is rapid. The desired product, (Ph₃P)AuCl, precipitates as a white solid. The reaction byproduct is triphenylphosphine oxide (Ph₃PO).[1]

-

Isolation: Collect the white precipitate by filtration.

-

Purification: Wash the solid with fresh ethanol to remove any unreacted starting materials and Ph₃PO. The product can be further purified by recrystallization.

-

Drying: Dry the purified (Ph₃P)AuCl under vacuum. A typical yield is over 90%.

Synthesis of Tris(triphenylphosphinegold)oxonium Tetrafluoroborate

The oxonium salt, [O(AuPPh₃)₃]⁺[BF₄]⁻, is synthesized from the (Ph₃P)AuCl precursor. The formation of the tri-gold oxonium cation is a fascinating process that occurs readily in the presence of water.[3] It is formed from coordinatively unsaturated Ph₃PAu⁺ cations in alkaline or acidic media.[3] A common method involves the abstraction of the chloride ligand from (Ph₃P)AuCl using a silver salt with a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄), in the presence of a stoichiometric amount of water.

Experimental Protocol: Synthesis of [O(AuPPh₃)₃]⁺[BF₄]⁻

-

Reactant Preparation: Dissolve three equivalents of (Ph₃P)AuCl in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Chloride Abstraction: Add three equivalents of AgBF₄ to the solution. This will precipitate silver chloride (AgCl), generating the "[Ph₃PAu]⁺[BF₄]⁻" species in situ.

-

Oxonium Formation: Introduce one equivalent of water to the reaction mixture. The highly electrophilic gold cations will coordinate to the oxygen atom of water.

-

Reaction & Isolation: Stir the mixture at room temperature. The progress can be monitored by the complete precipitation of AgCl. Filter off the AgCl.

-

Purification: The product can be precipitated from the filtrate by the addition of a non-polar solvent like diethyl ether and collected by filtration.

-

Drying and Storage: Dry the resulting white, crystalline solid under vacuum. Due to its air sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

Spectroscopic Characterization

The identity and purity of these complexes are confirmed using standard analytical techniques.

| Technique | (Ph₃P)AuCl | [O(AuPPh₃)₃]⁺[BF₄]⁻ |

| ³¹P NMR | A sharp singlet is observed, characteristic of a single phosphine environment coordinated to gold. | A single sharp resonance, indicating that all three phosphine ligands are chemically equivalent. |

| ¹H NMR | Resonances in the aromatic region (typically 7.2-7.8 ppm) corresponding to the phenyl protons of the PPh₃ ligand. | Similar aromatic resonances for the PPh₃ protons. |

| IR Spectroscopy | Characteristic vibrational bands for the PPh₃ ligand and the Au-Cl stretch. | Presence of a strong, broad band around 1100 cm⁻¹ characteristic of the B-F stretch of the [BF₄]⁻ anion, along with PPh₃ bands. |

| Mass Spec (ESI+) | Observation of the [(Ph₃P)₂Au]⁺ ion is common due to ligand redistribution in the mass spectrometer. | The dominant peak corresponds to the mass of the [O(AuPPh₃)₃]⁺ cation. |

| X-ray Crystal. | Confirms a linear P-Au-Cl geometry.[1] | Reveals a pyramidal structure for the [O(AuPPh₃)₃]⁺ cation, with the oxygen atom situated above the plane of the three gold atoms.[3] |

II. Stability and Handling: Protecting the Asset

The utility of any chemical reagent is intrinsically linked to its stability. Gold(I) phosphine complexes are generally stable solids but require specific handling to maintain their integrity, particularly in solution.

Factors Influencing Stability

-

Coordination Number: Gold(I) strongly favors a two-coordinate, linear geometry. This electronic preference is a major contributor to the stability of complexes like (Ph₃P)AuCl.[5]

-

Ligand Properties: The triphenylphosphine ligand is a strong sigma-donor, which forms a stable Au-P bond and electronically satisfies the gold(I) center.[4] Bulky phosphine ligands can further enhance stability by sterically protecting the gold center from unwanted side reactions.

-

Counter-ion: For cationic complexes like the oxonium salt, a weakly or non-coordinating anion such as tetrafluoroborate ([BF₄]⁻) is crucial. This prevents the anion from displacing the desired ligands or interfering with catalytic reactions.

Quantitative Stability Data

| Compound | Formula | Form | Melting Point (°C) | Air/Moisture Sensitivity |

| Chloro(triphenylphosphine)gold(I) | (Ph₃P)AuCl | Colorless solid | 242–243[2] | Stable |

| Tris(triphenylphosphinegold)oxonium tetrafluoroborate | [O(AuPPh₃)₃]⁺[BF₄]⁻ | Off-white powder | 207 (dec.)[4] | Air sensitive[4] |

Safe Storage and Handling

Proper handling is paramount for safety and to ensure the longevity of these valuable reagents.

-

Storage: Store solids in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). [O(AuPPh₃)₃]⁺[BF₄]⁻ is noted to be air-sensitive and should be handled accordingly.[4]

-

Inert Atmosphere Techniques: When preparing solutions or running reactions, especially with the cationic complexes, standard inert atmosphere techniques (e.g., Schlenk line or glovebox) are recommended to exclude moisture and oxygen.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Avoid inhalation of the powder by handling it in a well-ventilated fume hood.

III. Reactivity and Applications: The Power of Cationic Gold

The reactivity of these complexes is dominated by the generation and subsequent reactions of the electrophilic "[Ph₃PAu]⁺" species. The oxonium salt is a particularly useful precursor as it provides a clean source of this cation without the complications of silver salt byproducts in the reaction mixture.

Fundamental Reactivity

-

Ligand Substitution: The Au-Cl bond in (Ph₃P)AuCl is readily cleaved by silver salts to generate a cationic gold species, which is then available for catalysis.[6]

-

Reaction with Protic Acids: The oxonium cation, [O(AuPPh₃)₃]⁺, is sensitive to strong protic acids. For instance, it is known to be degraded by hydrochloric acid to regenerate (Ph₃P)AuCl and water.[3] This reactivity highlights the basicity of the central oxygen atom and is a key consideration in reaction design.

-

π-Acid Catalysis: The primary role of the "[Ph₃PAu]⁺" cation in catalysis is to act as a potent π-acid. It coordinates to alkynes and allenes, activating them towards nucleophilic attack. This fundamental interaction is the basis for a vast array of powerful organic transformations.

Workflow for Gold-Catalyzed Activation

The general workflow for employing these complexes in catalysis involves the in-situ generation of the active cationic species.

Caption: General workflow for generating the active [Ph₃PAu]⁺ catalyst.

Representative Catalytic Application: Propargyl Claisen Rearrangement

[O(AuPPh₃)₃]⁺[BF₄]⁻ is a highly effective catalyst for the Claisen rearrangement of propargyl vinyl ethers to form homoallenic alcohols. This reaction proceeds under mild conditions and with high efficiency.

Experimental Protocol: Gold-Catalyzed Propargyl Claisen Rearrangement

-

Reaction Setup: To a solution of the propargyl vinyl ether substrate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of [O(AuPPh₃)₃]⁺[BF₄]⁻ (typically 1-5 mol%).

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired homoallenic alcohol.

IV. Role in Drug Development: A Golden Opportunity

Gold(I) phosphine complexes have garnered significant interest as potential therapeutic agents, particularly in oncology.[5] Their mechanism of action is distinct from traditional platinum-based chemotherapeutics, offering a potential route to overcome drug resistance.

Anticancer Activity and Mechanism of Action

Numerous gold(I) phosphine complexes exhibit potent cytotoxic activity against a range of cancer cell lines.[5] The primary molecular target is believed to be thioredoxin reductase (TrxR) , a key enzyme in cellular redox regulation.

-

Enzyme Inhibition: Gold(I) is a soft metal ion and has a high affinity for soft donor atoms like sulfur and selenium. The active site of TrxR contains a crucial selenocysteine residue. Gold(I) complexes can irreversibly bind to this residue, inhibiting the enzyme's function.

-

Oxidative Stress: Inhibition of TrxR disrupts the cell's ability to manage reactive oxygen species (ROS). This leads to a buildup of oxidative stress, which can trigger apoptosis (programmed cell death).

Caption: Proposed mechanism of anticancer action for gold(I) complexes.

Challenges and Future Directions

Despite their promise, the translation of gold complexes into clinical drugs faces hurdles. Key challenges include optimizing their stability in biological media, improving selectivity for cancer cells over healthy cells, and managing potential toxicity. Future research is focused on designing new ligands that can fine-tune the complexes' electronic and steric properties to enhance their therapeutic index.

V. Conclusion

Cationic gold(I)-triphenylphosphine complexes, particularly the oxonium salt [O(AuPPh₃)₃]⁺[BF₄]⁻, are powerful and versatile reagents in modern chemistry. Their stability as solids, coupled with their potent reactivity as π-acids in solution, has established them as indispensable catalysts for a wide range of organic transformations. Furthermore, their unique biological activity has opened a promising new frontier in the development of anticancer metallodrugs. A thorough understanding of their synthesis, stability, and handling, as outlined in this guide, is essential for any researcher looking to harness the remarkable potential of gold.

References

-

Organic Syntheses Procedure. Trimethyloxonium tetrafluoroborate. Available from: [Link].

-

Request PDF. Tris[(triphenylphosphine)gold(I)]oxonium Dihydrogentrifluoride as the Product of an Attempted Preparation of [(Triphenylphosphine)gold(I)] Fluoride. Available from: [Link].

-

ResearchGate. Au(PPh3)Cl/AgOTf/TsOH-Catalyzed Cascade Reaction between 1-(2-Hydroxyphenyl)-propargyl Alcohols and β-Oxoketones (Amides, Acid): Diastereoselective Construction of cis -3a,8a-Dihydrofuro[2,3- b ]benzofuran Framework. Available from: [Link].

-

PubMed. Synthesis, structure, and condensed-phase reactivity of (LPh = bis(diphenylphosphino)amine) with CS2. Available from: [Link].

-

PMC - NIH. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells. Available from: [Link].

-

Wikipedia. Chloro(triphenylphosphine)gold(I). Available from: [Link].

-

Request PDF. Au70S20(PPh3)12: An intermediate sized metalloid gold cluster stabilized by the Au4S4 ring motif and Au-PPh3 groups. Available from: [Link].

-

Grokipedia. Chloro(triphenylphosphine)gold(I). Available from: [Link].

-

Organic Syntheses Procedure. H. Meerwein, this volume, p. 1080. Available from: [Link].

-

ResearchGate. Reactions of [ReOX3(PPh3)2] Complexes (X = Cl, Br) with Phenylacetylene and the Structures of the Products. Available from: [Link].

-

Organic Syntheses Procedure. trimethyloxonium fluoborate. Available from: [Link].

-

ResearchGate. The photochemistry of chloro(triphenylphosphine)gold(I) and trichloro(triphenylphosphine)gold(III) in chloroform. Available from: [Link].

-

Chongqing Chemdad Co., Ltd. tris(triphenylphosphinegold)oxonium tetrafluoroborate. Available from: [Link].

Sources

- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. TRIS(TRIPHENYLPHOSPHINEGOLD)OXONIUM TETRAFLUOROBORATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Gold(I) Phosphine Complexes

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed in the structural elucidation and characterization of gold(I) phosphine complexes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical principles with practical insights to facilitate a deeper understanding of these therapeutically and catalytically significant compounds.

Introduction: The Significance of Gold(I) Phosphine Complexes

Gold(I) phosphine complexes have garnered considerable attention in medicinal chemistry and catalysis.[1][2] Their unique linear coordination geometry, dominated by the strong σ-donating ability of phosphine ligands, gives rise to distinct biological activities and catalytic properties.[3] A prime example is Auranofin, a gold(I) phosphine thiolate drug approved for the treatment of rheumatoid arthritis, which is now being repurposed for its anticancer properties.[4][5][6] The therapeutic potential of these complexes is often linked to their ability to interact with biological thiols and selenols, thereby modulating cellular redox homeostasis.[6]

Given the subtle interplay between their structure and function, rigorous spectroscopic characterization is paramount. This guide will delve into the nuances of NMR, IR, and MS techniques, providing the foundational knowledge required to confidently analyze and interpret the spectroscopic data of gold(I) phosphine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural characterization of gold(I) phosphine complexes in solution. Multinuclear NMR, including ³¹P, ¹H, and ¹³C, provides detailed information about the ligand environment, coordination, and purity of the complex.[1][7]

³¹P NMR Spectroscopy: The Cornerstone of Characterization

Due to the direct coordination of the phosphorus atom to the gold center, ³¹P NMR spectroscopy is exceptionally informative.

Causality Behind Experimental Choices: The choice of an appropriate deuterated solvent is critical for ³¹P NMR. While common solvents like CDCl₃ and DMSO-d₆ are often used, the solubility of the complex must be the primary consideration to obtain a high-quality spectrum.[8] Proton decoupling ({¹H}) is standard practice to simplify the spectrum to a single peak for each unique phosphorus environment, assuming no coupling to other NMR-active nuclei.

Interpretation of ³¹P NMR Spectra:

-

Chemical Shift (δ): The most significant feature of the ³¹P NMR spectrum is the chemical shift. Upon coordination of a phosphine ligand to a gold(I) center, the ³¹P resonance typically experiences a significant downfield shift (Δδ) compared to the free phosphine.[1][3] This coordination-induced shift is a definitive indicator of complex formation. The magnitude of this shift is influenced by the electronic and steric properties of the phosphine ligand.[9]

-

Purity Assessment: The presence of a single, sharp resonance in the ³¹P{¹H} NMR spectrum is a strong indication of a pure, single-species complex in solution.[3] The appearance of multiple signals may suggest the presence of impurities, different coordination isomers, or decomposition products.

¹H and ¹³C NMR Spectroscopy: Elucidating the Ligand Framework

¹H and ¹³C NMR spectroscopy provide detailed information about the organic moieties of the phosphine and any other coordinated ligands.

Interpretation of ¹H and ¹³C NMR Spectra:

-

Chemical Shift Changes: Upon coordination to gold(I), subtle but discernible changes in the chemical shifts of the protons and carbons of the phosphine ligand are observed. Protons and carbons closer to the phosphorus atom are generally more affected.[1]

-

Coupling Constants (J): The coupling between phosphorus and carbon atoms (¹³C-³¹P coupling) can provide valuable structural information. For instance, carbons directly bonded to the phosphorus atom will appear as doublets in the ¹³C NMR spectrum.[1]

Table 1: Typical Spectroscopic Data for a Representative Gold(I) Phosphine Complex

| Spectroscopic Technique | Parameter | Typical Value/Observation | Reference |

| ³¹P{¹H} NMR | Chemical Shift (δ) | Significant downfield shift upon coordination | [1][3] |

| ¹H NMR | Chemical Shift (δ) | Shifts in ligand proton signals upon coordination | [1][10] |

| ¹³C{¹H} NMR | Chemical Shift (δ) | Shifts in ligand carbon signals, especially those near P | [1][2] |

| ¹³C-³¹P Coupling (J) | Doublets observed for carbons coupled to phosphorus | [1] | |

| IR Spectroscopy | ν(Au-P) | 420–541 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular Ion Peak | [M]+ or related adducts ([M+H]+, [M+Na]+) | [1] |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and straightforward technique to confirm the coordination of the phosphine ligand to the gold center by identifying key vibrational frequencies.

Causality Behind Experimental Choices: Samples for IR analysis can be prepared as KBr pellets or analyzed as a thin film or in solution. The choice depends on the physical state and solubility of the complex. Attenuated Total Reflectance (ATR)-IR is a convenient method for solid samples.[11]

Interpretation of IR Spectra:

-

Au-P Stretching Vibration (ν(Au-P)): The most direct evidence of a gold-phosphine bond is the appearance of a new absorption band corresponding to the Au-P stretching vibration. This band is typically observed in the far-IR region, generally between 420 and 541 cm⁻¹.[1]

-

P-C Stretching Vibration (ν(P-C)): The vibrational frequencies associated with the P-C bonds of the phosphine ligand may also shift upon coordination to gold.[1]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of gold(I) phosphine complexes and for studying their stability and reactivity.[12][13]

Causality Behind Experimental Choices:

-

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used to minimize fragmentation and observe the molecular ion.[1][12] Desorption Electrospray Ionization (DESI-MS) has also been effectively used for the analysis of solid-phase reactions of these complexes.[13][14]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the complex by providing a highly accurate mass measurement.

Interpretation of Mass Spectra:

-

Molecular Ion Peak: The observation of the molecular ion peak ([M]⁺) or related adducts (e.g., [M+H]⁺, [M+Na]⁺) confirms the molecular weight of the complex.

-

Fragmentation Patterns: The fragmentation pattern can provide structural information. Common fragmentation pathways for gold(I) phosphine complexes include the loss of ligands. For example, a species corresponding to [Au(PR₃)]⁺ is often observed.[1]

-

Ligand Exchange Studies: MS techniques are particularly useful for monitoring ligand exchange reactions, which are crucial for understanding the mechanism of action of many gold-based drugs like Auranofin.[13][14]

Experimental Protocols: A Step-by-Step Guide

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the gold(I) phosphine complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ³¹P{¹H} NMR spectrum. Use an external reference of 85% H₃PO₄ if necessary.

-

Acquire a ¹³C{¹H} NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Protocol for IR Spectroscopic Analysis (ATR-IR)

-

Sample Preparation: Place a small amount of the solid gold(I) phosphine complex directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands, paying close attention to the region where ν(Au-P) is expected.

Protocol for Mass Spectrometric Analysis (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the complex (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized gold(I) phosphine complex.

Caption: Workflow for the spectroscopic characterization of gold(I) phosphine complexes.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust framework for the unambiguous characterization of gold(I) phosphine complexes. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to confidently determine the structure, purity, and stability of these important compounds, thereby accelerating their development in both therapeutic and catalytic applications.

References

- BEARdocs. (n.d.). Synthesis, characterization, and anticancer evaluation of novel gold(I) phosphine thiolate complexes: solubility, cellular uptake, and cytotoxicity.

- RSC Publishing. (n.d.). 31P n.m.r. study of tertiary phosphine complexes of gold(I).

- Kazimi, S. G. T., Iqbal, M. S., Mulligan, C. C., Shaw III, C. F., Iram, F., Stelmack, A. R., & Campbell, I. S. (2019). Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis. Journal of the American Society for Mass Spectrometry, 30(11), 2289–2296.

- PubMed. (2019). Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis. J Am Soc Mass Spectrom.

- MDPI. (n.d.). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation.

- ACS Publications. (n.d.). Tertiary phosphine complexes of gold(I) and gold(III) with imido ligands: 1H, 31P, and 15N NMR spectroscopy, antiinflammatory activity, and x-ray crystal structure of (phthalimido)(triethylphosphine)gold(I). Inorganic Chemistry.

- ResearchGate. (n.d.). 31 P NMR shifts and 2 J PP coupling constants of phosphines 1a, 1b, 2 and 3, and the corresponding gold complexes 4a, 4b, 5 and 6.

- Unknown Source. (1999). Different Coordination Modes of a Tripod Phosphine in Gold(I) and Silver(I) Complexes. Metal-Based Drugs, 6(4-5), 211-21.

- ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands....

- ResearchGate. (n.d.). Gold(I) and Gold(III) Phosphine Complexes: Synthesis, Anticancer Activities Towards 2D and 3D Cancer Models, and Apoptosis Inducing Properties.

- Journal of the American Society for Mass Spectrometry. (2019). Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis.

- Unknown Source. (n.d.).

- Inorganic Chemistry Frontiers (RSC Publishing). (2025). Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights.

- PMC - NIH. (n.d.). Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells.

- NIH. (n.d.). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles.

- PMC - NIH. (2023). Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime.

- RSC Publishing. (2023). Antibacterial properties of phosphine gold(I) complexes with 5-fluorouracil.

- RSC Publishing. (2010). Solid-state 31P NMR characterisation of phosphinine-stabilised gold nanoparticles and a phosphinine-gold complex.

- Journal of the Chemical Society (Resumed) (RSC Publishing). (1963). 64. Tertiary phosphine complexes of trimethylgold: infrared spectra of complexes of gold and some other metals.

- ResearchGate. (2020). (PDF) Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis.

- ResearchGate. (2025). Higher coordinate gold(I) complexes with the weak Lewis base tri(4-fluorophenyl) phosphine. Synthesis, structural, luminescence, and DFT studies | Request PDF.

- ResearchGate. (2019). (PDF) Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents.

- Inorganic Chemistry. (n.d.). Gold(I) Phosphido Complexes: Synthesis, Structure, and Reactivity.

- Journal of the Chemical Society (Resumed) (RSC Publishing). (1963). 64. Tertiary phosphine complexes of trimethylgold: infrared spectra of complexes of gold and some other metals.

- ACS Publications. (n.d.). Application of phosphorus-31 NMR chemical shift: gold affinity correlation to hemoglobin-gold binding and the first inter-protein gold transfer reaction.

- Morressier. (2023). Electrochemical and spectroscopic investigations of the interaction of auranofin with redox mediators.

- PMC - NIH. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens.

- Unknown Source. (n.d.). ESI MS studies highlight the selective interaction of Auranofin with protein free thiols.

- Refubium - Freie Universität Berlin. (n.d.). Copper(I) and Gold(I) Complexes of Aminofunctionalized Phosphinines: Synthesis and Structural Characterization.

- ChemRxiv | Cambridge Open Engage. (2024). Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles.

- PMC - NIH. (2022). Evaluation of Auranofin Loading within Ferritin Nanocages.

- PMC - NIH. (2022). Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells.

- Journal of the American Chemical Society. (n.d.). Signs of phosphorus-phosphorus coupling constants in coordination compounds.

- RSC Publishing. (n.d.). Gold(i) complexes with heteroaryl phosphine ligands.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03225J [pubs.rsc.org]

- 4. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Auranofin Loading within Ferritin Nanocages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibacterial properties of phosphine gold( i ) complexes with 5-fluorouracil - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01159C [pubs.rsc.org]

- 9. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of cationic gold(I) catalysts

An In-Depth Technical Guide to the Electronic Properties of Cationic Gold(I) Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic gold(I) complexes have emerged as exceptionally versatile and powerful catalysts in modern organic synthesis, primarily due to their unique electronic properties that enable the activation of unsaturated carbon-carbon bonds towards nucleophilic attack.[1][2][3] This guide provides a comprehensive exploration of the electronic landscape of these catalysts. We will delve into the fundamental principles governing their reactivity, the profound influence of ancillary ligands in tuning their electronic character, and the advanced analytical techniques employed for their characterization. By synthesizing theoretical underpinnings with practical, field-proven insights, this document aims to equip researchers with the knowledge to rationally design and effectively utilize cationic gold(I) catalysts in their synthetic endeavors.

The Essence of Cationic Gold(I) Catalysis: A Tale of π-Acidity and Relativistic Effects

The catalytic prowess of cationic gold(I) complexes, typically of the form [L-Au]⁺, stems from their ability to act as potent π-acids.[3][4] Unlike many other transition metals that participate in catalytic cycles involving changes in their oxidation state, gold(I) catalysis predominantly proceeds through the coordination of the gold center to π-systems like alkynes, allenes, and alkenes. This interaction depletes the electron density of the C-C multiple bond, rendering it highly susceptible to nucleophilic attack.[1][3]